molecular formula C20H22N2OS B8789237 3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-2,3,4,6-TETRAHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-4-ONE

3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-2,3,4,6-TETRAHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-4-ONE

Cat. No. B8789237
M. Wt: 338.5 g/mol
InChI Key: SGWZAAOFZXNGER-UHFFFAOYSA-N
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Patent
US08501722B2

Procedure details

Ethyl 4′-amino-1′H-spiro[cyclohexane-1,2′-naphthalene]-3′-carboxylate 18 (Scheme 8, 1.66 g, 5.82 mmol) and allyl isothiocyanate (0.600 ml, 6.13 mmol) were dissolved in Ethanol (9.69 ml) and refluxed at 85° C. for 10 h. A solution of potassium hydroxide (0.653 g, 11.63 mmol) in Water (9.69 ml) was then added and the reaction mixture was refluxed for 3 h. The cooled r×n mixture was acidified to pH 3.0-3.5. The precipitate was filtered off, washed with water and recrystallized from butanol.
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
9.69 mL
Type
solvent
Reaction Step One
Quantity
0.653 g
Type
reactant
Reaction Step Two
Name
Quantity
9.69 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:5][C:4]2([CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]2)[C:3]=1[C:17]([O:19]CC)=O.[CH2:22]([N:25]=[C:26]=[S:27])[CH:23]=[CH2:24].[OH-].[K+]>C(O)C.O>[CH2:22]([N:25]1[C:17](=[O:19])[C:3]2[C:4]3([CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]3)[CH2:5][C:6]3[CH:7]=[CH:8][CH:9]=[CH:10][C:11]=3[C:2]=2[NH:1][C:26]1=[S:27])[CH:23]=[CH2:24] |f:2.3|

Inputs

Step One
Name
Quantity
1.66 g
Type
reactant
Smiles
NC1=C(C2(CC3=CC=CC=C13)CCCCC2)C(=O)OCC
Name
Quantity
0.6 mL
Type
reactant
Smiles
C(C=C)N=C=S
Name
Quantity
9.69 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.653 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
9.69 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from butanol

Outcomes

Product
Name
Type
Smiles
C(C=C)N1C(NC=2C3=C(CC4(CCCCC4)C2C1=O)C=CC=C3)=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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